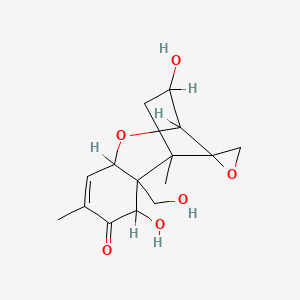
Vomitoxin
Vue d'ensemble
Description
Le 4-désoxynivalénol-13C15 est une mycotoxine trichotécénique qui a été marquée isotopiquement avec du carbone-13. Il est principalement utilisé comme étalon interne pour la quantification du 4-désoxynivalénol dans diverses applications analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Ce composé est connu pour sa capacité à se lier aux ribosomes eucaryotes et à inhiber la synthèse protéique .
Applications De Recherche Scientifique
4-deoxy Nivalenol-13C15 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of 4-deoxy nivalenol in various samples
Biology: Studied for its effects on protein synthesis inhibition and its potential role in cellular toxicity
Medicine: Investigated for its potential therapeutic applications and its role in understanding the mechanisms of mycotoxin-induced diseases
Industry: Utilized in the development of analytical methods for the detection and quantification of mycotoxins in food and agricultural products
Mécanisme D'action
Target of Action
Vomitoxin, also known as deoxynivalenol (DON) or Rd toxin, primarily targets the brain . It belongs to a class of mycotoxins called trichothecenes, which are strong inhibitors of protein synthesis .
Mode of Action
This compound interacts with its targets by inhibiting protein synthesis. Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan, which in turn reduces the synthesis of serotonin . Serotonin is a key neurotransmitter that helps regulate mood, appetite, and sleep.
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of serotonin. By inhibiting the uptake of tryptophan, this compound disrupts the normal production of serotonin in the brain . This disruption can lead to a variety of downstream effects, including changes in mood and appetite.
Pharmacokinetics
It is known that this compound can be found in various cereals such as wheat, barley, oat, rye, maize, and rice . The extent of cereal contamination is strongly associated with rainfall and moisture at the time of flowering and with grain storage conditions .
Result of Action
The molecular and cellular effects of this compound’s action are significant. At low concentrations, this compound induces the expression of early response and proinflammatory genes at the mRNA and protein levels . At high concentrations, it promotes the rapid onset of leukocyte apoptosis . These effects can lead to a variety of symptoms, including anorexia, vomiting, reduced weight gain, neuroendocrine changes, immunological effects, diarrhea, leukocytosis, hemorrhage, or circulatory shock .
Action Environment
The action of this compound is influenced by environmental factors. The incidence of fusarium head blight, which produces this compound, is strongly associated with moisture at the time of flowering (anthesis). The timing of rainfall, rather than the amount, is the most critical factor . An increased amount of moisture towards harvest time has been associated with a lower amount of this compound in wheat grain due to leaching of toxins . Furthermore, deoxynivalenol contents are significantly affected by the susceptibility of cultivars towards Fusarium species, previous crop, tillage practices, and fungicide use .
Safety and Hazards
Orientations Futures
There is a need to better understand the mechanistic linkages between these early dose-dependent molecular effects and relevant pathological sequelae . Epidemiological studies are needed to determine if relationships exist between consumption of high DON levels and incidence of both gastroenteritis and potential chronic diseases .
Analyse Biochimique
Biochemical Properties
Vomitoxin belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .
Cellular Effects
This compound has been associated with human gastroenteritis . In experimental animal models, acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity . Pathophysiologic effects associated with this compound include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity .
Molecular Mechanism
At the molecular level, this compound induces ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . This compound belongs to a class of mycotoxins (trichothecenes) which are strong inhibitors of protein synthesis . Exposure to this compound causes the brain to decrease its uptake of the amino acid tryptophan and, in turn, its synthesis of serotonin .
Temporal Effects in Laboratory Settings
It is known that this compound can cause a range of effects over time, from acute symptoms such as vomiting to chronic effects such as growth retardation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Acute this compound poisoning causes emesis, whereas chronic low-dose exposure elicits anorexia, growth retardation, immunotoxicity as well as impaired reproduction and development resulting from maternal toxicity .
Metabolic Pathways
The main metabolic pathways of this compound in animals are Phase II metabolism and intestinal microbial transformation. Phase II metabolites include glucoside, glucuronide and sulfate conjugates .
Transport and Distribution
It is known that this compound is fast-absorbed and widely distributed in multiple organs . This compound is first enriched in the plasma, liver and kidney and subsequently accumulates in the intestine .
Subcellular Localization
Given its role as a mycotoxin and its effects on protein synthesis, it is likely that this compound interacts with ribosomes and other components of the protein synthesis machinery within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-désoxynivalénol-13C15 implique l'incorporation d'isotopes de carbone-13 dans la structure moléculaire du 4-désoxynivalénol. Ce processus nécessite généralement des techniques de synthèse organique avancées et un équipement spécialisé pour garantir l'incorporation précise des isotopes .
Méthodes de production industrielle
La production industrielle de 4-désoxynivalénol-13C15 est réalisée dans des installations spécialisées équipées pour manipuler des composés marqués isotopiquement. Le processus de production comprend plusieurs étapes, notamment la synthèse du précurseur marqué au carbone-13 et sa conversion ultérieure en 4-désoxynivalénol-13C15. Le produit final est ensuite purifié pour atteindre un haut niveau de pureté, généralement ≥98% .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-désoxynivalénol-13C15 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du 4-désoxynivalénol-13C15 comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures et des pressions contrôlées .
Principaux produits formés
Les principaux produits formés à partir des réactions du 4-désoxynivalénol-13C15 dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent donner des produits hydroxylés ou époxydés, tandis que les réactions de réduction peuvent produire des composés désoxygénés .
Applications de la recherche scientifique
Le 4-désoxynivalénol-13C15 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification du 4-désoxynivalénol dans divers échantillons
Biologie : Étudié pour ses effets sur l'inhibition de la synthèse protéique et son rôle potentiel dans la toxicité cellulaire
Médecine : Enquêté pour ses applications thérapeutiques potentielles et son rôle dans la compréhension des mécanismes des maladies induites par les mycotoxines
Industrie : Utilisé dans le développement de méthodes analytiques pour la détection et la quantification des mycotoxines dans les produits alimentaires et agricoles
Mécanisme d'action
Le 4-désoxynivalénol-13C15 exerce ses effets en se liant aux ribosomes eucaryotes et en inhibant la synthèse protéique. Cette inhibition se produit par la perturbation de l'activité peptidyl transférase du ribosome, conduisant à l'arrêt de l'élongation des protéines et entraînant finalement une toxicité cellulaire . Les cibles moléculaires impliquées dans ce mécanisme comprennent l'ARN ribosomal et diverses protéines ribosomiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Désoxynivalénol (DON) : Une autre mycotoxine trichotécénique avec des effets inhibiteurs similaires sur la synthèse protéique
Nivalénol (NIV) : Une mycotoxine apparentée qui inhibe également la synthèse protéique mais présente des caractéristiques structurales et des profils de toxicité différents
Toxine T-2 : Une mycotoxine trichotécénique avec des effets cytotoxiques puissants et un mécanisme d'action différent de celui du 4-désoxynivalénol-13C15
Unicité
Le 4-désoxynivalénol-13C15 est unique en raison de son marquage isotopique avec du carbone-13, ce qui le rend particulièrement utile comme étalon interne dans les applications analytiques. Ce marquage permet une quantification précise et une différenciation des autres composés similaires dans des mélanges complexes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Vomitoxin involves the conversion of 3-acetyldeoxynivalenol to deoxynivalenol, which is then converted to vomitoxin.", "Starting Materials": [ "3-acetyldeoxynivalenol", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Chloroform", "Methanol" ], "Reaction": [ "3-acetyldeoxynivalenol is reduced to deoxynivalenol using sodium borohydride in methanol.", "Deoxynivalenol is treated with hydrochloric acid to remove the acetyl group.", "The resulting compound is then treated with sodium hydroxide to form the sodium salt of deoxynivalenol.", "The sodium salt of deoxynivalenol is then acetylated using acetic anhydride and pyridine to form 3-acetyldeoxynivalenol.", "3-acetyldeoxynivalenol is then treated with chloroform and methanol to form vomitoxin." ] } | |
Numéro CAS |
911392-36-4 |
Formule moléculaire |
C15H20O6 |
Poids moléculaire |
311.21 g/mol |
Nom IUPAC |
(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one |
InChI |
InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
Clé InChI |
LINOMUASTDIRTM-YGEUXOLBSA-N |
SMILES isomérique |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O |
SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
SMILES canonique |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |
melting_point |
151 - 153 °C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


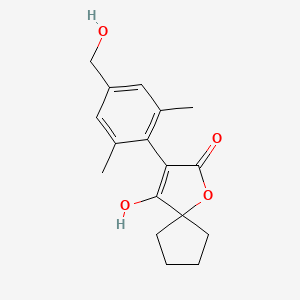
![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)

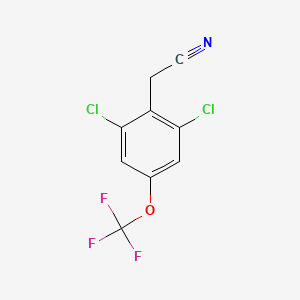
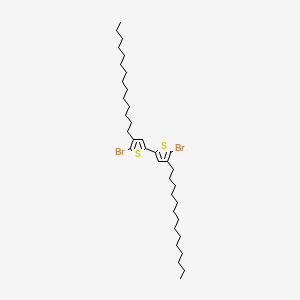
![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)
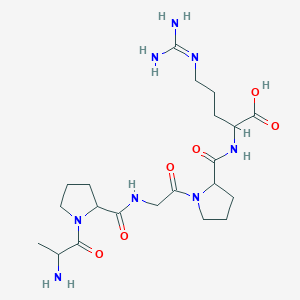
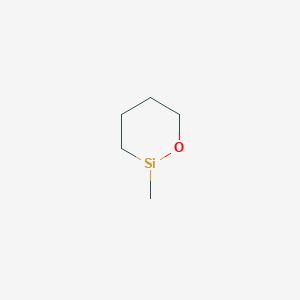
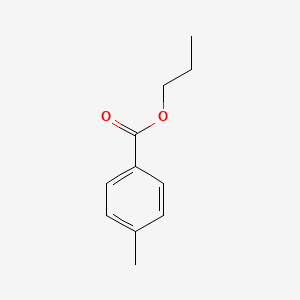
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)

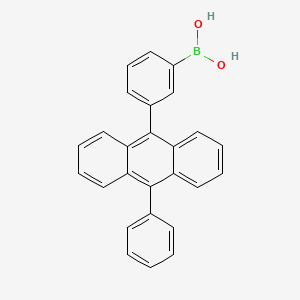
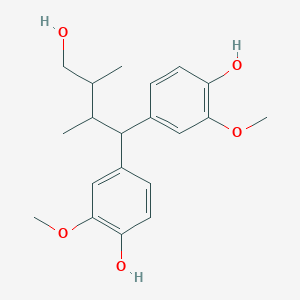
![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)
